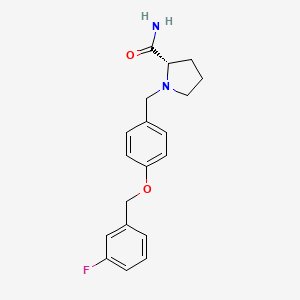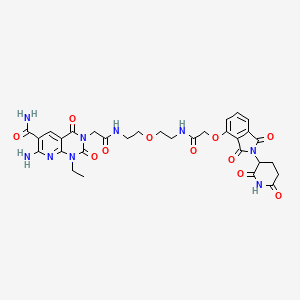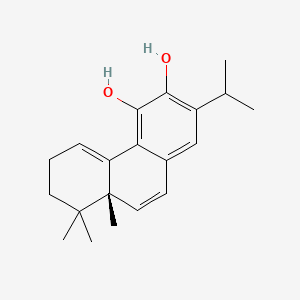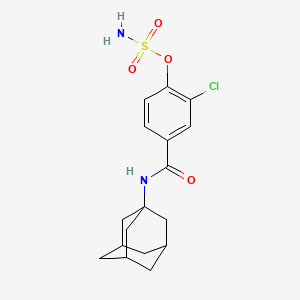
Steroid sulfatase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-3 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to biologically active estrogens and androgens .
Méthodes De Préparation
The synthesis of Steroid sulfatase-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core steroid structure through various organic reactions such as aldol condensation, Michael addition, and cyclization.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity. This may involve reactions such as sulfonation, esterification, and amination.
Analyse Des Réactions Chimiques
Steroid sulfatase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases
Applications De Recherche Scientifique
Steroid sulfatase-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of steroid metabolism and the role of steroid sulfatase in various biochemical pathways.
Biology: It is used to investigate the physiological and pathological roles of steroid sulfatase in different tissues and organs.
Industry: It is used in the development of new drugs and therapeutic agents targeting steroid sulfatase.
Mécanisme D'action
Steroid sulfatase-IN-3 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The inhibition of steroid sulfatase can disrupt the growth of hormone-dependent tumors and other pathological conditions associated with elevated steroid levels .
Comparaison Avec Des Composés Similaires
Steroid sulfatase-IN-3 is unique compared to other steroid sulfatase inhibitors due to its high potency and selectivity. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for breast and prostate cancer.
667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester as its active pharmacophore.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a dual mechanism of action for the treatment of hormone-dependent cancers.
This compound stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound for scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C17H21ClN2O4S |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate |
InChI |
InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |
Clé InChI |
FEJKGMZPNSBOTF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
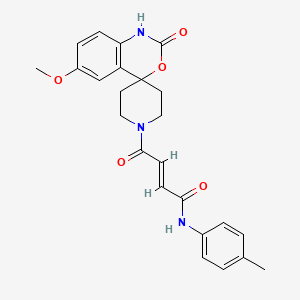






![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
